molecular formula C8H18N2 B1368975 (1-Methylazepan-2-yl)methanamine

(1-Methylazepan-2-yl)methanamine

Cat. No.: B1368975
M. Wt: 142.24 g/mol
InChI Key: VCBLNAMNSRVRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylazepan-2-yl)methanamine: is a chemical compound with the molecular formula C8H18N2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylazepan-2-yl)methanamine typically involves the reaction of azepane with formaldehyde and methylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity of the product. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between azepane and formaldehyde, followed by the addition of methylamine .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (1-Methylazepan-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Methylazepan-2-yl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitrogen-containing heterocycles on biological systems. It is also used in the development of new bioactive compounds with potential therapeutic applications .

Medicine: Its unique structure allows it to interact with specific molecular targets in the brain, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (1-Methylazepan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in the brain, this compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways and potentially providing therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Uniqueness: (1-Methylazepan-2-yl)methanamine is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Unlike simpler amines, its larger ring size and additional functional groups allow for more complex interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(1-methylazepan-2-yl)methanamine

InChI

InChI=1S/C8H18N2/c1-10-6-4-2-3-5-8(10)7-9/h8H,2-7,9H2,1H3

InChI Key

VCBLNAMNSRVRGZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCC1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.